molecular formula C16H13ClO4 B14422898 3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate CAS No. 84648-15-7

3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate

Cat. No.: B14422898
CAS No.: 84648-15-7
M. Wt: 304.72 g/mol
InChI Key: SPPIJDGTJVDJSH-UHFFFAOYSA-N
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Description

3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate is an organic compound that features both phenyl and chlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate typically involves the reaction of 3-phenylpropanoyl chloride with 3-chlorobenzenecarboperoxoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorobenzene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropionic acid
  • 3-Phenylpropanoyl chloride
  • 3-Chlorobenzenecarboperoxoic acid

Uniqueness

3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate is unique due to its combination of phenyl and chlorobenzene groups, which confer distinct chemical properties

Properties

CAS No.

84648-15-7

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

3-phenylpropanoyl 3-chlorobenzenecarboperoxoate

InChI

InChI=1S/C16H13ClO4/c17-14-8-4-7-13(11-14)16(19)21-20-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

SPPIJDGTJVDJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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